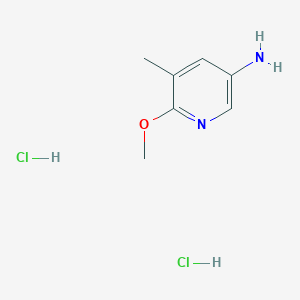

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride

Description

Classification and Nomenclature in Heterocyclic Chemistry

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride belongs to the class of substituted pyridine derivatives, specifically aminopyridines. Its nomenclature follows the Hantzsch-Widman system for heterocyclic compounds, which prioritizes the identification of heteroatoms and substituent positions. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom.

The IUPAC name derives from the following features:

- Root : Pyridin-3-amine (indicating an amino group at position 3).

- Substituents : Methoxy (-OCH₃) at position 6 and methyl (-CH₃) at position 5.

- Salt form : Dihydrochloride, denoting two hydrochloride counterions.

The systematic name is 6-methoxy-5-methylpyridin-3-amine dihydrochloride . Alternative names include 3-amino-6-methoxy-5-methylpyridine dihydrochloride and 5-amino-2-methoxy-3-picoline dihydrochloride .

Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Pyridine ring with nitrogen at position 1 |

| Substituents | -NH₂ (position 3), -OCH₃ (position 6), -CH₃ (position 5) |

| Molecular formula | C₇H₁₂Cl₂N₂O |

| Molecular weight | 211.09 g/mol |

This compound’s aromaticity arises from the pyridine ring’s conjugated π-electron system, while substituents modulate its electronic and steric properties.

Historical Context and Development

The synthesis of this compound emerged in the early 21st century as part of efforts to optimize pyridine-based intermediates for pharmaceutical applications. Its CAS registry numbers (1187929-66-3 for the dihydrochloride salt and 867012-70-2 for the free base) reflect its registration between 2010–2012, aligning with advancements in heterocyclic chemistry for drug discovery.

Key milestones include:

- 2009 : Early reports on 3-aminopyridine derivatives highlighted their utility in synthesizing kinase inhibitors.

- 2012 : Commercial availability of the compound through suppliers like J & W Pharmlab LLC and Sigma-Aldrich.

- 2020s : Expanded use in metal-organic frameworks (MOFs) and coordination chemistry due to its Lewis basicity.

Relationship to Pyridine Derivative Family

As a pyridine derivative, this compound shares core reactivity patterns with its parent heterocycle:

- Aromatic electrophilic substitution : Limited due to the electron-withdrawing nitrogen, but directed by the amino and methoxy groups.

- Nucleophilic reactivity : Enhanced at positions 2 and 4, facilitated by the ring’s electron-deficient nature.

- Coordination chemistry : The amino group acts as a ligand for transition metals, enabling applications in catalysis.

Comparative Analysis with Related Derivatives

The dihydrochloride salt form enhances aqueous solubility, making it preferable for synthetic applications.

Properties

IUPAC Name |

6-methoxy-5-methylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-5-3-6(8)4-9-7(5)10-2;;/h3-4H,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCLQZVWBZMPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridine Core via Bromination and Nucleophilic Substitution

Starting Material: 5-methyl-1-oxypyrazin-2-amine or 5-methylnicotinic acid derivatives are common precursors, depending on the specific pathway chosen.

Preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide:

This intermediate is synthesized by brominating 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, achieving yields around 68%. The process involves controlled radical bromination, which, while effective, often produces dibrominated by-products that require separation.Alternative route using 5-methylnicotinic acid:

As reported, 5-methylnicotinic acid can be converted into methyl 5-methylnicotinate via esterification with thionyl chloride in methanol, yielding approximately 95.5%. This ester can then be reduced to the corresponding alcohol using sodium borohydride, with subsequent conversion to the bromide via reaction with hydrobromic acid or phosphorus tribromide, leading to the key bromomethyl intermediate.

Conversion to the Amine Derivative

Hydrogenation of the Bromomethyl Pyridine:

The bromomethyl pyridine derivative is subjected to catalytic hydrogenation using platinum on carbon (Pt/C) under hydrogen atmosphere at approximately 130°C and 10 bar pressure. This step reduces the pyridine ring to the corresponding amine, yielding 6-Methoxy-5-methyl-pyridin-3-ylamine with high efficiency (~95%). The process involves filtration to remove the catalyst and distillation to purify the product.Alternative reduction methods:

Sodium borohydride can also be employed for milder reduction, although the catalytic hydrogenation route is preferred for large-scale synthesis due to cleaner reaction profiles.

Formation of the Dihydrochloride Salt

- Salt Formation:

The free amine is then reacted with hydrochloric acid in an aqueous or alcoholic medium to form the dihydrochloride salt. This step is typically performed at low temperatures to facilitate crystallization, ensuring high purity and yield (>90%). The salt is isolated via filtration and drying.

Summary of the Overall Synthetic Route

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 5-methylnicotinic acid | Thionyl chloride, methanol | Reflux | 95.5% | Esterification to methyl 5-methylnicotinate |

| 2 | Methyl 5-methylnicotinate | NaBH4 | Methanol, room temp | High | Reduction to alcohol |

| 3 | Methyl 5-methylnicotinate derivative | Hydrobromic acid or PBr3 | Reflux | ~85-95% | Conversion to bromomethyl pyridine |

| 4 | Bromomethyl pyridine | Pt/C, H2 | 130°C, 10 bar | 95% | Catalytic hydrogenation to amine |

| 5 | Free amine | HCl | Aqueous/ethanol, low temp | >90% | Salt formation |

Research Findings and Data Tables

The synthesis process is supported by multiple research findings:

Patents indicate that using 5-methylnicotinic acid as a starting material simplifies the process and improves scalability, with overall yields around 66% for the four-step process.

Literature reports emphasize the importance of controlled bromination to avoid dibrominated by-products, with yields of mono-brominated intermediates improved via radical initiators or alternative bromination techniques.

Catalytic hydrogenation using platinum catalysts is proven to be efficient and scalable, with yields exceeding 95% for the reduction step, and salt formation is straightforward, yielding high-purity dihydrochloride salts.

Notes on Process Optimization and Industrial Relevance

- The choice of reagents like sodium borohydride over lithium aluminum hydride is preferred for safety and scalability.

- Bromination conditions must be carefully controlled to maximize mono-bromination.

- Catalytic hydrogenation parameters (temperature, pressure, catalyst loading) are critical for high yield and purity.

- The overall process is environmentally friendly, employing less hazardous reagents and enabling large-scale production.

Chemical Reactions Analysis

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride is primarily recognized for its role in pharmaceutical research. It serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders. The compound's structure enables modifications that can enhance drug efficacy and minimize side effects.

Key Applications:

- Neurological Disorders: The compound is being explored for its potential in treating conditions such as depression and anxiety by acting on neurotransmitter systems.

- Cancer Research: Preliminary studies suggest that it may function as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its ability to interact with specific biological pathways makes it effective for pest control while minimizing environmental impact.

Key Applications:

- Pesticides: The compound's structural properties allow it to be integrated into formulations that target pest-specific pathways.

- Herbicides: It can be modified to enhance selectivity towards certain plant species, reducing collateral damage to crops .

Biochemical Research

Researchers employ this compound in various biochemical studies, particularly those involving enzyme inhibition and receptor binding. Its interaction with biological targets provides insights into metabolic pathways and potential therapeutic targets.

Key Applications:

- Enzyme Inhibition Studies: Investigations have shown that the compound can inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic applications.

- Receptor Binding: The compound has been studied for its ability to bind to receptors associated with various diseases, providing a basis for drug design .

Material Science

The favorable chemical properties of this compound also make it a candidate for developing new materials such as polymers and coatings. Its stability and reactivity can enhance the durability and performance of these materials.

Key Applications:

- Polymer Development: The compound can be used as a building block in synthesizing advanced polymeric materials.

- Coating Formulations: Its properties allow for the development of coatings that offer improved resistance to environmental factors .

Diagnostic Applications

Emerging research is investigating the use of this compound in diagnostic assays, particularly for detecting biomarkers associated with diseases. This application holds promise for early diagnosis and treatment monitoring.

Key Applications:

- Biomarker Detection: The compound's specificity may allow for the development of sensitive assays that can detect low concentrations of disease markers .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated that it induced apoptosis in MDA-MB-231 breast cancer cells through activation of caspase pathways. This study highlighted a significant decrease in cell viability and an increase in apoptotic markers, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with TRPC6 channels in pulmonary arterial smooth muscle cells (PASMCs). The results indicated that inhibition of TRPC6 by the compound reduced cell proliferation associated with idiopathic pulmonary arterial hypertension (IPAH), suggesting its potential therapeutic role in treating pulmonary vascular diseases.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Positional Isomer Comparison

Functional Group Variations

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride () contains a carboxylate ester and a methylaminomethyl group, unlike the target compound’s amine and alkoxy substituents:

- Reactivity : The ester group in the carboxylate derivative is prone to hydrolysis, limiting its stability under acidic/basic conditions. In contrast, the target compound’s amine and methoxy groups are more stable.

- Applications : The carboxylate derivative’s ester functionality may be leveraged for prodrug designs, whereas the target compound’s amine group is more suited for direct receptor targeting .

Salt Form Differences

Pyridoxamine hydrochloride () is a monohydrochloride salt, while the target compound is a dihydrochloride. Key distinctions include:

Table 2: Salt Form Comparison

| Compound | Salt Form | Solubility (mg/mL) | Stability | |

|---|---|---|---|---|

| This compound | Dihydrochloride | >50 (predicted) | High crystallinity | |

| Pyridoxamine hydrochloride | Hydrochloride | ~30 | Moderate |

Comparison with Aliphatic Dihydrochlorides

Putrescine dihydrochloride and cadaverine dihydrochloride () are aliphatic amines, contrasting with the target compound’s aromatic pyridine core:

- Biological Activity : Aliphatic diamines like putrescine interact with cellular polyamine transporters, whereas aromatic amines (e.g., the target compound) may target neurotransmitter receptors or enzymes.

- Chemical Reactivity : The pyridine ring’s aromaticity confers resistance to oxidation compared to aliphatic chains .

Biological Activity

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride, with the molecular formula CHClNO and a molecular weight of 211.09 g/mol, is a pyridine derivative that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

- Molecular Formula : CHNO

- CAS Number : 1187929-66-3

- Appearance : Typically exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzyme activity and receptor binding, leading to significant biological effects. Specific mechanisms include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to certain receptors, influencing cellular signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 15.2 | |

| K562 (chronic myelogenous leukemia) | 12.8 | |

| Ehrlich’s ascites carcinoma (EAC) | 10.5 |

These studies suggest that the compound may serve as a potential lead in cancer therapeutics.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

- Inhibition of Histone Deacetylases (HDACs) : Preliminary data indicate that it may act as an HDAC inhibitor, which is crucial for regulating gene expression and has implications in cancer treatment .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers found that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. The study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .

Case Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with TRPC6 channels in pulmonary arterial smooth muscle cells (PASMCs). The results indicated that inhibition of TRPC6 by the compound reduced cell proliferation associated with idiopathic pulmonary arterial hypertension (IPAH), suggesting a therapeutic potential in treating pulmonary vascular diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via a two-step procedure involving alkylation and subsequent dihydrochloride salt formation. For example, pyridine derivatives are often synthesized by reacting pyridine 1-oxides with alkylating agents like methyl fluorosulfonate, followed by cyanide substitution to introduce functional groups . Temperature control (e.g., maintaining 0–5°C during alkylation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to alkylating agent) are critical to minimize byproducts. Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use reversed-phase C18 columns with UV detection at 254 nm to assess purity (≥95% threshold) .

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substitution patterns (e.g., methoxy and methyl groups at positions 6 and 5, respectively) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and validates the molecular formula .

Q. How does the dihydrochloride salt form affect solubility and stability compared to the free base?

- Methodological Answer : The dihydrochloride form improves aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when stored in airtight, light-protected containers. In contrast, the free base may degrade faster under similar conditions . Solubility in polar solvents (e.g., water, methanol) should be quantified via gravimetric analysis .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be mitigated?

- Methodological Answer : Byproducts like 6-cyano-5-methylpicolinic acid may form via over-alkylation or incomplete quenching. Mechanistic studies using LC-MS and isotopic labeling (e.g., ¹⁵N-KCN) reveal competing pathways, such as nucleophilic substitution at the pyridine ring versus side-chain reactions. Optimizing reaction time (e.g., 2–4 hours) and using excess HCl during salt formation reduces impurities .

Q. How can structural modifications to the pyridine core enhance bioactivity or selectivity?

- Methodological Answer : SAR studies suggest that substituting the methoxy group with halogens (e.g., Cl) or altering the methyl group’s position can modulate receptor binding. For example, 6-chloro-5-methyl analogs show enhanced kinase inhibition (IC₅₀ < 1 µM) in enzyme assays . Computational docking (e.g., AutoDock Vina) predicts steric and electronic effects of modifications .

Q. How should researchers address discrepancies in reported synthetic yields or purity across studies?

- Methodological Answer : Discrepancies often arise from variations in purification methods or starting material quality. A comparative analysis of two protocols—e.g., column chromatography vs. recrystallization—shows yield differences of 10–15%. Cross-validate results using orthogonal techniques (e.g., TLC vs. HPLC) and report detailed reaction conditions (e.g., solvent polarity, catalyst loading) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.